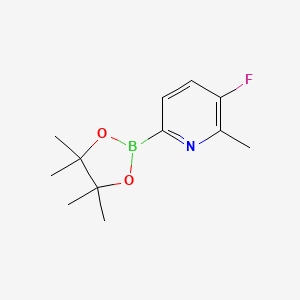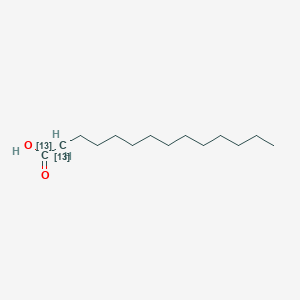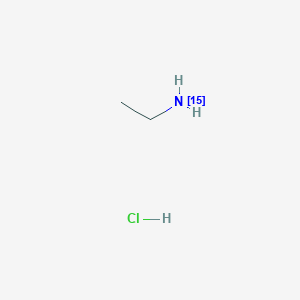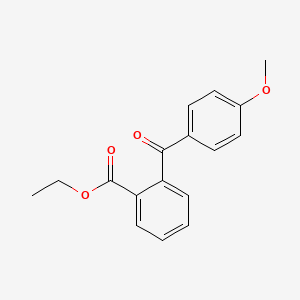
3-(2-Hidraziniletil)-1H-indol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
Los derivados del indol se han sintetizado y evaluado como agentes antimicrobianos. Por ejemplo, se han preparado derivados de dipéptidos lineales y se ha evaluado su actividad antimicrobiana .
Diodos orgánicos emisores de luz (OLED)
Los fluoróforos basados en indol presentan un alto rendimiento cuántico de fluorescencia y una buena estabilidad térmica, lo que los convierte en excelentes candidatos para aplicaciones OLED .
Compuestos Biológicamente Activos
Los derivados del indol se utilizan en el tratamiento de diversos trastornos, incluidas las células cancerosas y los microbios, debido a sus propiedades biológicamente vitales .
Potencial Farmacológico
Los compuestos indólicos han mostrado una amplia gama de aplicaciones clínicas y biológicas, como actividades anticancerígenas, anticonvulsivas, antiinflamatorias, antimicrobianas, antiplaquetarias, antituberculosas, antimaláricas, antivirales y antidiabéticas .
Tratamiento de la Disfunción Sexual
Algunos derivados del indol se utilizan para tratar la disfunción sexual y se ha demostrado que son agonistas opioides .
Agentes Anticancerígenos
Varios derivados del indol se utilizan como agentes anticancerígenos debido a su potencial para dirigirse a tipos específicos de cáncer como el glioblastoma .
MDPI - Molecules RSC Publishing - Impact of tunable 2-(1H-indol-3-yl)acetonitrile based fluorophores RSC Publishing - Green light-emitting 2-(1H-indol-3-yl)acetonitrile-based D–A RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in JETIR - A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES Chemistry of Heterocyclic Compounds - Synthesis of indole and its derivatives in water MDPI - Molecules | Free Full-Text | Indole Derivatives: Unveiling New
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . The hydrazine group in the compound could potentially interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDSMAGHZDFZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599586 | |
| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21216-31-9 | |
| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




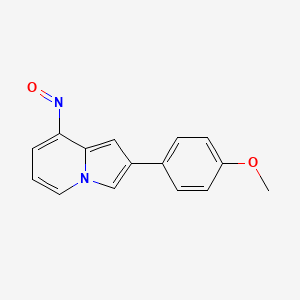

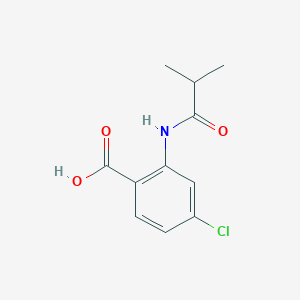
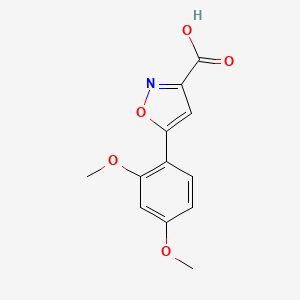

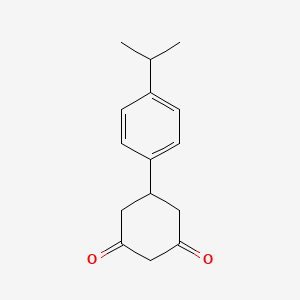
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)

